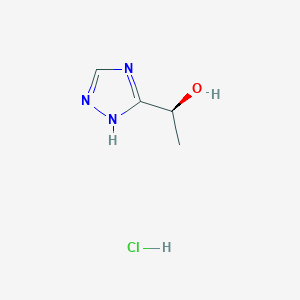

(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride, also known as TET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TET is a white crystalline powder that is soluble in water and alcohol.

Scientific Research Applications

Agricultural and Medicinal Chemistry

1,2,4-triazole derivatives, including those related to (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride, have garnered significant interest in both agricultural and medicinal chemistry. These compounds, particularly 2-(1H-1,2,4-triazol-1-yl)ethanols, exhibit noteworthy herbicidal and antifungal activities. The ability to generate (1H-1,2,4-triazol-1-yl)methyl carbanion and its subsequent condensation with carbonyl compounds has led to a diverse array of these triazole derivatives. This versatility is crucial for developing novel compounds with potential applications in crop protection and disease management (Lassalas et al., 2017).

Structural and Magnetic Properties in Chemistry

Substituted 1,2,4-triazoles are also pivotal in the synthesis of various heterocycles. These compounds are of particular interest due to their strong s-donor and weak p-acceptor properties, facilitating diverse coordination modes with metal ions. This versatility is beneficial in creating transition-metal complexes with unique structures and magnetic properties. These complexes are under exploration for their potential applications in molecular-based memory devices, displays, and optical switches owing to their spin crossover properties. Furthermore, 1,2,4-triazole derivatives have been associated with various pharmacological properties, including anti-inflammatory, antifungal, and antiviral activities, underscoring their significance in medicinal chemistry (Şahin et al., 2008).

Solubility and Pharmacological Applications

The solubility characteristics of 1,2,4-triazole derivatives in different solvents have been extensively studied. A novel potential antifungal compound within this class exhibited poor solubility in buffer solutions and hexane, while showing better solubility in alcohols. Understanding the solubility thermodynamics and partitioning processes in biologically relevant solvents is crucial for drug development and optimization, especially considering the solute-solvent interactions and the preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).

Antimicrobial, Antioxidant, and Anticancer Research

The synthesis and characterization of 1,2,4-triazole derivatives have been pivotal in exploring their potential as antimicrobial, antioxidant, and anticancer agents. New series of triazole derivatives have demonstrated broad-spectrum antimicrobial activities and significant antioxidant activities. Some of these compounds also exhibited moderate to excellent anticancer activities, especially on breast cancer cell lines, marking them as promising leads in pharmaceutical research (Bhat et al., 2016).

properties

IUPAC Name |

(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLCHAKTKBLJGC-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=NN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2466100.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2466102.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2466105.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2466107.png)

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-](/img/structure/B2466108.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)

![1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2466112.png)

![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)